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Abstract
The functionalization of heteroaromatic and aromatic cores is a cornerstone of modern drug

discovery and materials science. The C3-bromo position, in particular, serves as a versatile and

reliable synthetic handle for introducing a vast array of molecular complexity. This guide

provides an in-depth exploration of the primary experimental procedures for the strategic

modification of C3-bromo substrates. We move beyond simple recitation of steps to explain the

underlying chemical principles, offering field-proven insights into catalyst selection, reaction

optimization, and troubleshooting. Detailed, step-by-step protocols for cornerstone reactions—

including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as

metal-halogen exchange—are presented. This document is designed to empower researchers,

scientists, and drug development professionals to confidently and effectively leverage the C3-

bromo position in their synthetic campaigns.

Foundational Principles: The C3-Bromo Position as
a Synthetic Linchpin
The carbon-bromine (C-Br) bond on an aromatic or heteroaromatic ring is a gateway for a

multitude of chemical transformations. Its reactivity is primarily dictated by its susceptibility to

two key processes:
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Oxidative Addition: The C-Br bond can readily insert into a low-valent transition metal center,

typically Palladium(0), initiating the catalytic cycles of numerous cross-coupling reactions.[1]

[2] This process is the foundation of modern C-C, C-N, and C-O bond-forming strategies.

Metal-Halogen Exchange: The bond can be swapped with a more electropositive metal, such

as lithium or magnesium, by reaction with organolithium or elemental magnesium reagents.

[3][4] This transforms the electrophilic carbon center into a potent nucleophile (an

organolithium or Grignard reagent), which can then react with a wide range of electrophiles.

The choice between these pathways depends on the desired final product and the functional

group tolerance of the substrate. The following sections provide detailed protocols and the

scientific rationale for each major approach.

Logical Workflow for C3-Bromo Functionalization

The diagram below illustrates the general experimental sequence from a C3-bromo starting

material to a purified, functionalized product, highlighting the central role of reaction selection

and optimization.
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Caption: General experimental workflow for C3-bromo functionalization.
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Palladium-Catalyzed Cross-Coupling: Building
Molecular Complexity
Palladium-catalyzed reactions are the most widely used methods for functionalizing aryl halides

due to their broad functional group tolerance and high efficiency.[1][5][6] These reactions share

a common catalytic cycle involving oxidative addition, transmetalation (or a related step), and

reductive elimination.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating carbon-carbon bonds

between the C3-position and other aryl, heteroaryl, or vinyl groups, making it indispensable in

medicinal chemistry.[7][8][9] The reaction couples the C3-bromo compound with an

organoboron reagent, typically a boronic acid or ester.[7]

Causality Behind Experimental Choices:

Catalyst: A source of Palladium(0) is required. While Pd(PPh₃)₄ can be used directly, in situ

generation from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is

more common and often more active.[10]

Ligand: Triphenylphosphine (PPh₃) is a classic choice. For more challenging substrates,

electron-rich and bulky ferrocenyl or biaryl phosphine ligands can accelerate the oxidative

addition and reductive elimination steps.[10]

Base: A base is crucial for activating the organoboron species to facilitate the transmetalation

step.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice

can significantly impact yield, with stronger bases sometimes being necessary for less

reactive boronic acids.

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is

often used to dissolve both the organic and inorganic reagents.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 17 Tech Support

https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf
https://www.researchgate.net/publication/225706434_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals
https://ouci.dntb.gov.ua/en/works/4EXw2b07/
https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Coupling_with_5_Bromoindole.pdf
https://pubs.acs.org/doi/10.1021/cr00039a007
https://pubs.rsc.org/en/content/articlelanding/2025/nj/d5nj00243e
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Coupling_with_5_Bromoindole.pdf
https://www.mdpi.com/2076-3417/13/7/4095
https://www.mdpi.com/2076-3417/13/7/4095
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Coupling_with_5_Bromoindole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Typical Conditions for Suzuki-Miyaura
Coupling

Catalyst
Pd(PPh₃)₄ (3-5 mol%), Pd(OAc)₂ (2-5 mol%),

PdCl₂(dppf) (2-5 mol%)

Ligand PPh₃, SPhos, XPhos (if using a Pd(II) precursor)

Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)

Solvent Dioxane/H₂O, Toluene/H₂O, DMF, Ethanol

Temperature 80–120 °C

Typical Yields 70–95%

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-

bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base

(e.g., K₂CO₃, 2.0 equiv.).

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).

Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas

(Argon or Nitrogen) three times.

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via

syringe.

Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously

for 4–16 hours.

Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from

the reaction mixture.

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by flash column chromatography on silica gel to

yield the 3-aryl-1H-indazole product.[10]

The Palladium Catalytic Cycle

The diagram below illustrates the fundamental steps of a palladium-catalyzed cross-coupling

reaction, such as the Suzuki-Miyaura coupling.
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Caption: Key steps in a Pd-catalyzed cross-coupling cycle.

Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the

coupling of C3-bromo compounds with a vast range of primary and secondary amines, anilines,

and even ammonia equivalents.[11][12][13] This reaction has revolutionized the synthesis of

aryl amines, which are prevalent in pharmaceuticals.[13][14]
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Causality Behind Experimental Choices:

Catalyst System: This reaction is highly dependent on the ligand. Early systems used simple

phosphines, but modern protocols rely on bulky, electron-rich biarylphosphine ligands (e.g.,

XPhos, SPhos, RuPhos) developed by the Buchwald group.[14] These ligands promote the

challenging reductive elimination step that forms the C-N bond.[14] Pre-formed catalysts,

where the ligand is already complexed to palladium, often provide superior results.

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more

effective nucleophile in the catalytic cycle.[2] Sodium tert-butoxide (NaOt-Bu) and lithium

bis(trimethylsilyl)amide (LiHMDS) are the most common choices.

Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are used to

prevent quenching of the strong base.

Parameter
Typical Conditions for Buchwald-Hartwig
Amination

Catalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%)

Ligand
XPhos, SPhos, RuPhos, BrettPhos (1.5-2x mol

of Pd)

Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5–2.5 equivalents)

Solvent Toluene, Dioxane, THF

Temperature 80–110 °C

Typical Yields 65–95%

Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromocarbazole

Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with the palladium

precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the biarylphosphine ligand (e.g., XPhos, 0.025

equiv.), and the base (NaOt-Bu, 1.4 equiv.).

Reagent Addition: Add the 3-bromocarbazole (1.0 equiv.) and the desired amine (1.2 equiv.).
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Solvent and Sealing: Add anhydrous toluene. Seal the tube, remove it from the glovebox,

and place it in a preheated oil bath at 100 °C.

Reaction and Monitoring: Stir the reaction for 12–24 hours. Monitor for the disappearance of

starting material by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous

NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water

and brine.

Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

Purify the residue by column chromatography to obtain the N-functionalized carbazole

product.

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable method for attaching terminal alkynes to the C3-

position, forming a C(sp²)-C(sp) bond.[15][16] These alkynylated products are valuable

intermediates for further transformations or as components in conjugated materials. The classic

protocol uses a dual-catalyst system of palladium and copper(I).[17][18]

Causality Behind Experimental Choices:

Palladium Catalyst: As with other couplings, a Pd(0) species is needed. Pd(PPh₃)₄ or a

combination of PdCl₂(PPh₃)₂ is standard.

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential in the traditional method. It

reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes

transmetalation with the palladium center more readily than the alkyne itself.[19]

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It

serves both to neutralize the HBr byproduct and as the solvent.

Copper-Free Variant: A significant drawback of the classic method is the potential for copper-

catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free protocols

have been developed, which typically require a different base (e.g., Cs₂CO₃) and sometimes

specialized ligands.[16]
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Parameter
Typical Conditions for Sonogashira
Coupling

Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%), Pd(PPh₃)₄ (2-5 mol%)

Cu Co-catalyst CuI (2-10 mol%)

Base Triethylamine (TEA), Diisopropylamine (DIPEA)

Solvent THF, DMF, or neat amine base

Temperature Room Temperature to 80 °C

Typical Yields 75–98%

Detailed Protocol: Sonogashira Coupling of 3-Bromothiophene

Vessel Preparation: Add 3-bromothiophene (1.0 equiv.), the palladium catalyst

(PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) iodide (CuI, 0.04 equiv.) to a dry Schlenk flask

with a stir bar.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times.

Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., triethylamine).

Then, add the terminal alkyne (1.1 equiv.) dropwise via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the

starting material is consumed (as monitored by TLC/GC-MS).

Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether

or ethyl acetate and filter through a short plug of celite to remove the catalyst and salts.

Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter,

and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the C3-Position
The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between the C3-bromo

substrate and an alkene, typically yielding a substituted alkene product.[20][21] This reaction is
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a powerful way to introduce vinyl groups.

Causality Behind Experimental Choices:

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precursor,

which is reduced in situ to the active Pd(0) catalyst.

Ligand: While some reactions can proceed ligandless, phosphine ligands like PPh₃ or P(o-

tol)₃ are often added to stabilize the catalyst and improve yields.

Base: A base is required to neutralize the HBr generated during the catalytic cycle and

regenerate the Pd(0) catalyst.[20][22] An inorganic base like K₂CO₃ or an organic amine

base like triethylamine is typically used.[23]

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred.

Parameter Typical Conditions for Heck Reaction

Catalyst Pd(OAc)₂ (1-5 mol%)

Ligand PPh₃, P(o-tol)₃ (2-4x mol of Pd)

Base K₂CO₃, NaOAc, Et₃N (1.5–2.5 equivalents)

Solvent DMF, NMP, Acetonitrile

Temperature 80–140 °C

Typical Yields 60–90%

Detailed Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene

Reagent Setup: In a reaction tube, combine 4-bromoacetophenone (1.0 equiv.), styrene (1.5

equiv.), Pd(OAc)₂ (0.01 equiv.), and K₂CO₃ (2.0 equiv.).[23]

Solvent Addition: Add a solvent mixture, such as H₂O/DMF (1:1).[23]

Reaction: Seal the tube and heat the mixture in a preheated block to 80-120 °C for 4-16

hours, with vigorous stirring.[23]
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Monitoring: Follow the reaction's progress using TLC or GC-MS.

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate

(3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and

concentrate. Purify the resulting solid or oil via flash chromatography or recrystallization.

Metal-Halogen Exchange: A Shift in Reactivity
An alternative and powerful strategy is to reverse the polarity of the C3 carbon via metal-

halogen exchange. This creates a potent nucleophilic organometallic intermediate that can be

trapped with various electrophiles. This method is particularly useful when the required building

block for a cross-coupling reaction is unavailable.

Lithium-Halogen Exchange
This reaction involves treating the C3-bromo compound with an alkyllithium reagent, typically n-

butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures.[3][24] The exchange

is extremely fast, often occurring in minutes.[24][25]

Causality Behind Experimental Choices:

Reagent:n-BuLi is most common. t-BuLi is more reactive and can be used for less reactive

bromides, but often requires two equivalents.[24]

Temperature: This is the most critical parameter. Reactions must be conducted at very low

temperatures (-78 °C to -100 °C) to prevent the highly reactive aryllithium intermediate from

reacting with other functional groups on the molecule or with the solvent.[25][26]

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required.

Detailed Protocol: Lithiation and Quenching of a Bromoaryl Substrate

Setup: Place the C3-bromoaryl substrate (1.0 equiv.) in an oven-dried, three-neck flask

under a strong stream of argon. Add anhydrous THF via syringe.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via

syringe, ensuring the internal temperature does not rise significantly.

Stirring: Stir the mixture at -78 °C for 30–60 minutes to ensure complete exchange.

Electrophile Addition: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2

equiv.) in THF dropwise at -78 °C.

Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench

by the careful addition of saturated aqueous NH₄Cl.

Workup and Purification: Perform a standard aqueous workup with extraction into an organic

solvent. Dry, concentrate, and purify the product by column chromatography.

Grignard Reagent Formation
Reacting the C3-bromo compound with magnesium metal in an ethereal solvent forms an

organomagnesium halide, known as a Grignard reagent.[4] While less reactive than

organolithiums, Grignard reagents are highly useful and tolerate a broader range of conditions.

Causality Behind Experimental Choices:

Magnesium: Magnesium turnings are typically used. Activation with a small crystal of iodine

or 1,2-dibromoethane is often necessary to initiate the reaction on the metal surface.[27]

Highly reactive Rieke magnesium can be used for difficult substrates at low temperatures.

[28][29]

Solvent: Anhydrous diethyl ether or THF is essential. The ether coordinates to the

magnesium center, stabilizing the Grignard reagent.[4]

Initiation: Grignard reactions can sometimes be difficult to start. Gentle heating, sonication,

or the addition of an initiator are common techniques.[27]

Detailed Protocol: Grignard Formation and Reaction

Setup: Place magnesium turnings (1.5 equiv.) in an oven-dried, three-neck flask equipped

with a reflux condenser and a dropping funnel, all under an argon atmosphere. Add a small

crystal of iodine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents
https://schnyderchemsafety.com/fileadmin/user_upload/PDFs/Grignard-reagent_formation__not_an_easy_Task_03022017.pdf
http://polymer.chem.cmu.edu/~kmatweb/2000/August_00/JOC/JOC7.pdf
https://www.researchgate.net/publication/231568187_Low-Temperature_Formation_of_Functionalized_Grignard_Reagents_from_Direct_Oxidative_Addition_of_Active_Magnesium_to_Aryl_Bromides
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents
https://schnyderchemsafety.com/fileadmin/user_upload/PDFs/Grignard-reagent_formation__not_an_easy_Task_03022017.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Add a small amount of anhydrous THF to cover the magnesium.

Initiation: In the dropping funnel, prepare a solution of the C3-bromo substrate (1.0 equiv.) in

anhydrous THF. Add a small portion of this solution to the magnesium. The disappearance of

the iodine color and gentle bubbling indicates initiation. Gentle heating may be required.

Addition: Once initiated, add the remainder of the bromide solution dropwise at a rate that

maintains a gentle reflux.

Completion: After the addition is complete, continue to stir at reflux for an additional 1-2

hours to ensure complete formation of the Grignard reagent.

Reaction with Electrophile: Cool the solution to 0 °C and add the electrophile (e.g., a ketone

or aldehyde) dropwise.

Workup and Purification: Proceed with a standard acidic or ammonium chloride quench and

workup, followed by purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10029719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10029719/
https://m.youtube.com/watch?v=E0lN6_iEQvI
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://pubmed.ncbi.nlm.nih.gov/24992380/
https://pubmed.ncbi.nlm.nih.gov/24992380/
https://www.researchgate.net/publication/274431466_C-Alkynylation_of_Chromones_by_Sonogashira_Reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://en.wikipedia.org/wiki/Heck_reaction
https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
https://m.youtube.com/watch?v=dy09r1Gt9jU
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263193/
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/1-lithium-halogen_exchange.pdf
http://www.sciencemadness.org/talk/viewthread.php?tid=150256
http://www.sciencemadness.org/talk/viewthread.php?tid=150256
https://joss.tcnj.edu/wp-content/uploads/sites/176/2012/04/2007-Geherty-Halogen.pdf
https://schnyderchemsafety.com/fileadmin/user_upload/PDFs/Grignard-reagent_formation__not_an_easy_Task_03022017.pdf
http://polymer.chem.cmu.edu/~kmatweb/2000/August_00/JOC/JOC7.pdf
https://www.researchgate.net/publication/231568187_Low-Temperature_Formation_of_Functionalized_Grignard_Reagents_from_Direct_Oxidative_Addition_of_Active_Magnesium_to_Aryl_Bromides
https://www.benchchem.com/product/b3021655#experimental-procedure-for-functionalizing-the-c3-bromo-position
https://www.benchchem.com/product/b3021655#experimental-procedure-for-functionalizing-the-c3-bromo-position
https://www.benchchem.com/product/b3021655#experimental-procedure-for-functionalizing-the-c3-bromo-position
https://www.benchchem.com/product/b3021655#experimental-procedure-for-functionalizing-the-c3-bromo-position
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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